
4-Methoxybenzyl isothiocyanate
Overview
Description
4-Methoxybenzyl isothiocyanate is an organic compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol . It is a colorless to pale yellow liquid with a strong, irritating odor . This compound is also known by other names such as 1-(Isothiocyanatomethyl)-4-methoxybenzene and p-Methoxybenzyl isothiocyanate .
Preparation Methods
4-Methoxybenzyl isothiocyanate can be synthesized through various methods. One common synthetic route involves the reaction of 4-methoxybenzylamine with carbon disulfide and triethylamine to form a dithiocarbamate intermediate, which is then decomposed using tosyl chloride to yield the isothiocyanate . Another method involves the reaction of 4-methoxybenzylamine with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Methoxybenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Nucleophiles such as amines and alcohols can attack the carbon atom in the isothiocyanate group, leading to the formation of thioureas and thiocarbamates.
Reduction: Electrochemical reduction of this compound can yield thioformamides.
Common reagents used in these reactions include water, amines, alcohols, and reducing agents. The major products formed from these reactions are 4-methoxybenzylamine, thioureas, thiocarbamates, and thioformamides .
Scientific Research Applications
Cancer Research
4-Methoxybenzyl isothiocyanate has been studied for its anti-cancer properties. Research indicates that it may induce apoptosis (programmed cell death) in various cancer cell lines.
- Mechanism of Action : The compound activates the mitogen-activated protein kinase (MAPK) pathways, leading to apoptosis in pancreatic cancer cells. This activation was observed in both Capan-2 and MiaPaCa-2 cell lines, demonstrating its potential effectiveness against pancreatic cancer .
- Combination Therapy : There are studies suggesting that combining this compound with other anti-cancer drugs could enhance therapeutic efficacy by targeting multiple pathways involved in cancer progression .
Antioxidant Properties
Research has shown that isothiocyanates, including this compound, can generate reactive oxygen species (ROS), which play a role in inducing oxidative stress in cancer cells. This oxidative stress can lead to cellular damage and apoptosis, making it a potential candidate for cancer therapy .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting different diseases, including cancer and inflammatory conditions .
Bioprocessing
In biochemical research, this compound is employed in cell culture and transfection processes. It aids in the study of gene expression and protein interactions, providing insights into cellular mechanisms and disease processes .
Stability Studies
Studies have examined the stability of benzylic-type isothiocyanates under hydrodistillation conditions. These investigations help understand the degradation pathways of such compounds, which is crucial for their application in food chemistry and preservation .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Cancer Research | Induces apoptosis through MAPK pathway activation | Effective against pancreatic cancer cell lines |
Antioxidant Properties | Generates reactive oxygen species to induce oxidative stress | Potential for enhancing cancer therapy |
Pharmaceutical Intermediates | Used in synthesis of drugs targeting various diseases | Important for developing new therapeutic agents |
Bioprocessing | Aids in cell culture and gene expression studies | Enhances understanding of cellular mechanisms |
Stability Studies | Investigates degradation pathways under hydrodistillation | Provides insights into stability for food chemistry applications |
Case Studies
- Benzyl Isothiocyanate-Induced Apoptosis : A study demonstrated that benzyl isothiocyanate (BITC), closely related to this compound, induces apoptosis in human breast cancer cells by disrupting mitochondrial membrane potential and generating reactive oxygen species . This mechanism highlights the potential of related compounds in therapeutic applications.
- In Vivo Studies : In vivo experiments using animal models have shown that BITC can significantly suppress tumor growth while inducing autophagy and endoplasmic reticulum stress markers in lung cancer tissues . These findings suggest that this compound may have similar effects due to their structural similarities.
Mechanism of Action
The mechanism of action of 4-methoxybenzyl isothiocyanate involves its ability to act as an electrophile, reacting with nucleophilic sites in biological molecules. It can induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses via the NFκB pathway, and induce cell cycle arrest and apoptosis . These actions make it a promising compound for cancer chemoprevention and therapy.
Comparison with Similar Compounds
4-Methoxybenzyl isothiocyanate can be compared with other isothiocyanates such as:
Allyl isothiocyanate: Found in mustard oil, it has similar antimicrobial properties but differs in its molecular structure and source.
Phenethyl isothiocyanate: Known for its anticancer properties, it is derived from cruciferous vegetables and has a different aromatic ring structure.
Sulforaphane: Another isothiocyanate with potent anticancer effects, it is found in broccoli and other cruciferous vegetables.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates .
Biological Activity
4-Methoxybenzyl isothiocyanate (MBITC) is a naturally occurring compound derived from cruciferous vegetables, particularly those containing glucosinolates. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of MBITC, highlighting its mechanisms of action, efficacy in various applications, and potential therapeutic uses.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of 181.24 g/mol. Its structure includes a methoxy group attached to a benzyl isothiocyanate moiety, which is responsible for its biological activities.
Antimicrobial Activity
Research indicates that MBITC exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated that MBITC effectively inhibited the growth of various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for MBITC were reported to be comparable to those of established antibiotics, suggesting its potential as an alternative antimicrobial agent.
Table 1: Antimicrobial Efficacy of MBITC
Anticancer Activity
The anticancer potential of MBITC has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through multiple signaling pathways. For instance, MBITC modulates the expression of key proteins involved in cell cycle regulation and apoptosis, such as p53 and caspases.
A notable study investigated the effects of MBITC on breast cancer cells (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of approximately 30 µM, indicating its potential as a therapeutic agent in cancer treatment.
Table 2: Cytotoxicity of MBITC on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 30 | Induction of apoptosis | |
HeLa | 25 | Cell cycle arrest | |
A549 | 35 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, MBITC has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro and in vivo. This suggests that MBITC may be beneficial in treating inflammatory diseases.
Case Studies and Clinical Implications
Several case studies have highlighted the potential therapeutic applications of MBITC:
- Breast Cancer : A clinical trial reported that patients consuming cruciferous vegetables high in isothiocyanates exhibited lower recurrence rates of breast cancer. While specific data on MBITC was not provided, it suggests a broader protective role for isothiocyanates.
- Antimicrobial Resistance : Given the rise in antibiotic resistance, studies have proposed using MBITC as an adjunct therapy to enhance the efficacy of traditional antibiotics against resistant strains.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 4-methoxybenzyl isothiocyanate in laboratory settings?
- Synthesis : The compound is typically synthesized via reaction of hydrazine hydrate with substituted isothiocyanates in dichloromethane, followed by condensation with aldehydes (e.g., 2,4-dihydroxybenzaldehyde) to form thiosemicarbazones. Reaction conditions (solvent, temperature) and stoichiometric ratios must be optimized to avoid side products .
- Characterization : Thin-layer chromatography (TLC) is used for purity assessment. Structural confirmation relies on IR spectroscopy (to identify -NCS and aromatic C-O-C groups) and NMR (¹H and ¹³C) for detailed functional group analysis. Melting point determination is critical for verifying crystalline purity .
Q. How can researchers assess the purity of this compound?
- Chromatography : Gas chromatography (GC) with a non-polar column (e.g., DB-5) and flame ionization detection is recommended. Injection parameters (0.2 µL sample size) and temperature gradients (e.g., 50°C initial, ramping to 250°C) are critical for resolution .
- Spectroscopy : Absence of extraneous peaks in NMR (e.g., δ 7.38 ppm for aromatic protons) and IR (e.g., ~2050 cm⁻¹ for isothiocyanate group) confirms purity .
Q. What are the stability considerations for this compound under common experimental conditions?
- The compound is sensitive to hydrolysis and thermal degradation. Avoid prolonged exposure to aqueous environments or high temperatures (>80°C). Stability in organic solvents (e.g., DMSO, dichloromethane) is higher, but storage at −20°C under inert gas (N₂/Ar) is advised for long-term preservation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives for antitumor activity?
- Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the benzyl or aromatic ring to modulate electronic effects. Use coupling reactions (e.g., Suzuki-Miyaura) for diversification .
- Biological Assays : Test cytotoxicity against tumor cell lines (e.g., J774 macrophages) using MTT assays. Compare IC₅₀ values with controls (e.g., doxorubicin). Pair with in silico ADMET predictions (SwissADME, pkCSM) to prioritize lead compounds .
Q. How should researchers resolve contradictions in reported CAS numbers or structural data for this compound?
- Cross-reference spectral data (¹H NMR, IR) from multiple sources. For example, conflicting CAS numbers (e.g., 2284-20-0 vs. 3694-57-3) may arise from supplier errors or isomer misidentification. Validate via independent synthesis and characterization .
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound-based CDK9 inhibitors?
- Factorial Design : Screen variables (e.g., molar ratios, reaction time) using a fractional factorial design to identify critical parameters. Optimize via central composite design (CCD) to maximize yield and selectivity .
- Analytical Validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm regioisomeric purity, especially when synthesizing heterocyclic derivatives .
Q. How can researchers evaluate the pharmacokinetic profile of this compound derivatives?
- In Silico Tools : Predict bioavailability (Lipinski’s Rule of Five), metabolic stability (CYP450 interactions), and toxicity (AMES test) using SwissADME and ProTox-II. Validate with in vitro assays (e.g., microsomal stability tests) .
- In Vivo Models : Administer derivatives in rodent models to measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS quantification .
Q. Methodological Notes
- Data Contradiction Analysis : Discrepancies in biological activity (e.g., conflicting IC₅₀ values) may arise from cell line variability or assay conditions. Replicate experiments under standardized protocols (e.g., ATCC cell culture guidelines) .
- Advanced Characterization : For ambiguous NMR signals, employ deuterated solvent exchange (D₂O) or NOESY to confirm hydrogen bonding patterns in thiosemicarbazone derivatives .
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-11-9-4-2-8(3-5-9)6-10-7-12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFQYAJJXFXVMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190438 | |
Record name | Benzene, 1-(isothiocyanatomethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3694-57-3 | |
Record name | 4-Methoxybenzyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3694-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(isothiocyanatomethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(isothiocyanatomethyl)-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXYBENZYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PA7V3TJK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-(Isothiocyanatomethyl)-4-methoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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